(S,S)-(-)-Hydrobenzoin

Catalog No.
S1534822
CAS No.
2325-10-2
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-(-)-Hydrobenzoin

CAS Number

2325-10-2

Product Name

(S,S)-(-)-Hydrobenzoin

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1

InChI Key

IHPDTPWNFBQHEB-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Synonyms

(1S,2S)-1,2-Diphenyl-1,2-ethanediol; D-1,2-Diphenyl-1,2-ethanediol; [S-(R*,R*)]-1,2-Diphenyl-1,2-ethanediol; (-)-(S,S)-Hydrobenzoin; (-)-1,2-Diphenyl-1,2-ethanediol; (-)-Hydrobenzoin; (1S,2S)-1,2-Diphenyl-1,2-ethanediol; (S,S)-(-)-1,2-Diphenyl-1,2-et

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O

Chiral Recognition and Separation

(S,S)-(-)-Hydrobenzoin serves as a chiral recognition agent due to its ability to distinguish and interact with different enantiomers of other molecules. This property makes it valuable in various separation techniques, including:

  • Chiral chromatography: (S,S)-(-)-Hydrobenzoin can be incorporated into stationary phases of chromatographic columns, allowing selective separation of enantiomers based on their interactions with the chiral centers of the diol.
  • Enantioselective synthesis: (S,S)-(-)-Hydrobenzoin can act as a chiral catalyst or auxiliary in chemical reactions, promoting the formation of one enantiomer over another.

Organic Synthesis

(S,S)-(-)-Hydrobenzoin is a versatile starting material for various organic syntheses. Some examples include:

  • Preparation of stilbenes: Dehydration of (S,S)-(-)-Hydrobenzoin leads to the formation of trans-stilbene, a crucial intermediate in the synthesis of various biologically active compounds.
  • Asymmetric synthesis: (S,S)-(-)-Hydrobenzoin can be employed as a chiral pool starting material for the synthesis of other chiral molecules, leveraging its inherent chirality.

Material Science

(S,S)-(-)-Hydrobenzoin exhibits interesting properties that make it relevant in material science research. These include:

  • Liquid crystal behavior: (S,S)-(-)-Hydrobenzoin can form liquid crystals under specific conditions, potentially useful in the development of advanced display technologies and sensors.
  • Self-assembly: (S,S)-(-)-Hydrobenzoin can self-assemble into well-defined supramolecular structures, offering potential applications in nanotechnology and materials design.

(S,S)-(-)-Hydrobenzoin is derived from the oxidation of benzoin, a vicinal diketone (ketone groups on adjacent carbons). The oxidation process typically uses a chiral oxidant or asymmetric catalysis to achieve the specific (S,S) configuration [].

This compound holds significance in scientific research due to its chirality. Chiral molecules can interact differently with other chiral molecules, making them valuable tools in asymmetric synthesis, where the desired product has a specific handedness [].


Molecular Structure Analysis

The key feature of (S,S)-(-)-Hydrobenzoin's structure is the presence of two hydroxyl groups (-OH) attached to the same carbon chain (1,2-diol). These hydroxyl groups are arranged in a specific (S,S) configuration, meaning they are both oriented in the same direction relative to the molecule's backbone. The molecule also contains two phenyl rings (C6H5) attached to the central carbon chain [].

This specific arrangement of functional groups allows (S,S)-(-)-Hydrobenzoin to interact with other chiral molecules in a stereoselective manner, meaning it reacts preferentially with one enantiomer over another [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing (S,S)-(-)-Hydrobenzoin involves the asymmetric oxidation of benzoin using a chiral oxidant, such as Jacobsen's catalyst or Noyori's catalyst [].

(R)-Benzoin + Chiral Oxidant → (S,S)-(-)-Hydrobenzoin

Other Reactions:

(S,S)-(-)-Hydrobenzoin can undergo various reactions typical of diols, such as:

  • Esterification: Reaction with carboxylic acids to form esters [].
  • Etherification: Reaction with alkyl halides to form ethers [].
  • Cleavage: Oxidation with strong oxidizing agents can cleave the C-C bond between the two hydroxyl groups [].

Physical And Chemical Properties Analysis

  • Melting Point: 148-150 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in hot ethanol, sparingly soluble in cold ethanol and water [].
  • Specific Rotation: [α]24/D −94° (c = 2.5 in ethanol) []. This value indicates the compound's strong optical rotation due to its chirality.

(S,S)-(-)-Hydrobenzoin primarily functions as a chiral reagent in asymmetric synthesis. Its mechanism of action involves binding to a prochiral substrate (a molecule with a potential chiral center) through hydrogen bonding between the hydroxyl groups and the substrate's functional groups. This binding creates a chiral environment around the reactive site of the substrate, directing the reaction to proceed with a specific stereochemical outcome [].

The specific details of the mechanism depend on the type of asymmetric transformation being performed.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Dispose of waste according to proper laboratory procedures.

XLogP3

1.6

LogP

1.91 (LogP)

Melting Point

138.5 °C

UNII

WX45Q7714B

Other CAS

2325-10-2

Wikipedia

(S,S)-(-)-Hydrobenzoin

Dates

Modify: 2023-08-15

Explore Compound Types